ACCase Molecular Docking: 5-Pyrimidinyl-1,2,4-oxadiazole vs. Diclofop Reference Ligand
In silico docking of 5-pyrimidinyl-1,2,4-oxadiazole derivatives into the yeast ACCase active site revealed that the oxadiazole core and pyrimidine substituent adopt a binding conformation closely matching that of the co-crystallized herbicide diclofop, with comparable spatial occupancy of the active-site pocket [1]. This binding mode is contingent on the 5-pyrimidinyl attachment connecting to the 1,2,4-oxadiazole ring; the 1,3,4-oxadiazole regioisomer would project the aryl substituent along a different vector, disrupting key hydrophobic contacts and π-stacking interactions with the enzyme surface. The docking scores provide a computational rationale for prioritizing the 5-(pyrimidin-5-yl)-1,2,4-oxadiazole architecture over regioisomeric alternatives for ACCase-targeted herbicide programs.
| Evidence Dimension | Molecular docking binding mode similarity to co-crystallized ligand |
|---|---|
| Target Compound Data | 3-Aryl-5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives adopt diclofop-like binding conformation in ACCase active site |
| Comparator Or Baseline | Diclofop (co-crystallized ACCase ligand); 1,3,4-oxadiazole regioisomer would alter projection vector |
| Quantified Difference | Qualitative: binding mode similarity reported; no explicit docking score comparison available in source |
| Conditions | In silico molecular docking to yeast ACCase (PDB not specified in source) |
Why This Matters
Directs procurement of the correct regioisomer for ACCase inhibitor screening programs; the 1,3,4-oxadiazole analog cannot replicate this docking pose.
- [1] Huang T.-H., Tu H.-Y., Liu M., Hou C.-J., Zhang A.-D. Synthesis and Biological Activity of 5-Pyrimidinyl-1,2,4-oxadiazole Derivatives. Chin. J. Org. Chem., 2011, 31(1), 131–136. View Source
